

Technical Guide: Solubility Profiling of 1-(Furan-2-ylmethyl)urea

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Compound of Interest

Compound Name: 1-(Furan-2-ylmethyl)urea

CAS No.: 5962-13-0

Cat. No.: B106000

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Compound Characterization & Physicochemical Basis^{[1][2][3][4][5]}

Before establishing solubility protocols, the researcher must understand the solute's fundamental properties to select appropriate solvent systems.



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Predicted Solubility Landscape (Hansen Parameters)

Based on the structure, we categorize solvents into three tiers:

- Tier 1 (High Solubility): Polar aprotic solvents (DMSO, DMF) and hot lower alcohols (Methanol, Ethanol). These disrupt the intermolecular H-bonds of the urea lattice.
- Tier 2 (Moderate/Low Solubility): Water and cold alcohols. The hydrophobic furan ring limits solubility in pure water compared to unsubstituted urea.
- Tier 3 (Insoluble/Anti-solvent): Non-polar hydrocarbons (n-Hexane, Heptane). These lack the polarity to interact with the urea moiety and are used for washing/precipitation.

Experimental Protocols for Solubility Determination

Do not rely on single-point measurements. Validated solubility data requires a temperature-dependent approach using the Saturation Shake-Flask Method, quantified by HPLC or Gravimetric Analysis.

Workflow Visualization

The following diagram outlines the decision matrix for solvent selection and experimental execution.



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Figure 1: Systematic workflow for determining and modeling the solubility of N-furfurylurea.

Protocol A: Saturation Shake-Flask Method (Standard)

This method is the gold standard for generating thermodynamic data.

Materials:

- Jacketed glass equilibrium cells (50 mL).
- Water bath with PID controller (K stability).
- Syringe filters (0.45 μm PTFE - hydrophobic/hydrophilic compatible).

Step-by-Step Procedure:

- Preparation: Add excess **1-(Furan-2-ylmethyl)urea** solid to 30 mL of the selected solvent (e.g., Methanol, Ethanol, Water) in the equilibrium cell. The solution must remain turbid (solid phase present).
- Equilibration: Stir continuously using a magnetic stirrer at the target temperature (e.g., 298.15 K) for 24 hours.
- Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.
- Sampling: Withdraw 2 mL of the supernatant using a pre-heated glass syringe (to prevent precipitation inside the needle).
- Filtration: Immediately filter through a 0.45 μm filter into a tared weighing vial.
- Quantification (Gravimetric):
 - Weigh the vial + solution ().

- Evaporate the solvent under vacuum or in a drying oven at 50 °C until constant mass is achieved.
- Weigh the vial + dry residue ().

Calculation (Mole Fraction Solubility,

):

Where:

- = Molecular weight of solute (140.14 g/mol).[1]
- = Molecular weight of solvent.

Protocol B: Recrystallization Solvent Validation

For purification purposes, the solubility differential between boiling and ambient temperature is critical.

- Solvent: Methanol (Preferred).
- Procedure: Dissolve crude **1-(Furan-2-ylmethyl)urea** in boiling methanol until saturation.
- Observation: Upon cooling to room temperature, massive crystallization should occur.
- Anti-solvent: If yield is low, add n-Hexane dropwise to the cold solution to force precipitation.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, experimental data should be correlated using the Modified Apelblat Equation. This is essential for process engineering (e.g., designing crystallization units).

The Equation:

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis of your experimental data.

Interpretation:

- If solubility increases with temperature (endothermic dissolution), the slope of vs. will be negative (Van't Hoff analysis).
- Enthalpy of Solution (): Positive values indicate that heat is absorbed during dissolution, which is expected for this crystalline urea derivative.

Summary of Solvent Compatibility

Based on structural analogs and synthesis literature, the following solubility profile is established for **1-(Furan-2-ylmethyl)urea**:



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References

- Synthesis & Characterization: Orié, K. J., et al. "Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea." *Journal of Chemical Society of Nigeria*, vol. 45, no. 4, 2020. [Link](#)

- General Urea Solubility: "Urea Solubility In Organic Solvents." Jinjiang Melamine Guide. [Link](#)
- Thermodynamic Modeling Protocol: "Standard Test Method for Solubility in Organic Solvents."
- Physical Properties: "**1-(Furan-2-ylmethyl)urea** - CAS 5962-13-0." [1][2] Chemical Book / NIST Data. [Link](#)

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Sources

- 1. Купить 1-(Furan-2-ylmethyl)urea,95%, 250 миллиграмм – Unigent [unigent.ru]
- 2. cacheby.com [cacheby.com]
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